molecular formula C30H12 B13128926 2,3,6,7,10,11-Hexaethynyltriphenylene

2,3,6,7,10,11-Hexaethynyltriphenylene

Cat. No.: B13128926
M. Wt: 372.4 g/mol
InChI Key: SDNSUOBXVUZDJJ-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexaethynyltriphenylene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes six ethynyl groups attached to a triphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexaethynyltriphenylene typically involves the following steps:

    Starting Material: The synthesis begins with triphenylene, a polycyclic aromatic hydrocarbon.

    Bromination: Triphenylene is brominated to form 2,3,6,7,10,11-hexabromotriphenylene.

    Sonogashira Coupling: The hexabromotriphenylene undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.

Industrial Production Methods

While the industrial production of this compound is not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexaethynyltriphenylene can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.

    Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

2,3,6,7,10,11-Hexaethynyltriphenylene has several scientific research applications:

    Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system, which allows for efficient charge transport.

    Material Science: The compound serves as a building block for constructing larger, more complex molecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

    Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors that detect various analytes.

    Biological Applications: Research is ongoing into its potential use in drug delivery systems and as a probe for biological imaging.

Mechanism of Action

The mechanism by which 2,3,6,7,10,11-Hexaethynyltriphenylene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its role in organic electronics and sensors. The ethynyl groups can also participate in π-π stacking interactions, enhancing the stability and functionality of the compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,10,11-Hexamethoxytriphenylene: This compound has methoxy groups instead of ethynyl groups, which affects its electronic properties and solubility.

    2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups makes this compound more hydrophilic and alters its reactivity compared to 2,3,6,7,10,11-Hexaethynyltriphenylene.

    2,3,6,7,10,11-Hexaaminotriphenylene: Amino groups provide different chemical reactivity and potential for hydrogen bonding.

Uniqueness

This compound is unique due to its ethynyl groups, which confer distinct electronic properties and reactivity. These properties make it particularly valuable in the fields of organic electronics and materials science, where efficient charge transport and the ability to form stable, conjugated systems are crucial.

Properties

Molecular Formula

C30H12

Molecular Weight

372.4 g/mol

IUPAC Name

2,3,6,7,10,11-hexaethynyltriphenylene

InChI

InChI=1S/C30H12/c1-7-19-13-25-26(14-20(19)8-2)28-16-22(10-4)24(12-6)18-30(28)29-17-23(11-5)21(9-3)15-27(25)29/h1-6,13-18H

InChI Key

SDNSUOBXVUZDJJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C3C=C(C(=CC3=C4C=C(C(=CC4=C2C=C1C#C)C#C)C#C)C#C)C#C

Origin of Product

United States

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